methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(2-oxopyrrolidin-3-yl)propanoate

Description

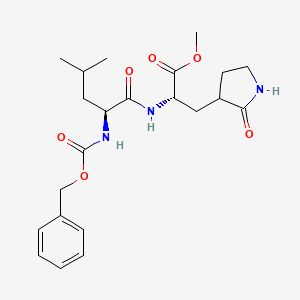

Methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(2-oxopyrrolidin-3-yl)propanoate is a chiral peptidomimetic compound featuring a methyl ester backbone, a benzyloxycarbonyl (Cbz) protecting group, a branched 4-methylpentanamido moiety, and a 2-oxopyrrolidin-3-yl substituent. The stereochemistry at the 2S and S positions ensures conformational specificity, which is critical for its interactions in biological systems or synthetic applications . This compound is primarily utilized in pharmaceutical research for probing structure-activity relationships (SAR) and as a precursor in the synthesis of bioactive molecules .

Properties

Molecular Formula |

C22H31N3O6 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propanoate |

InChI |

InChI=1S/C22H31N3O6/c1-14(2)11-17(25-22(29)31-13-15-7-5-4-6-8-15)20(27)24-18(21(28)30-3)12-16-9-10-23-19(16)26/h4-8,14,16-18H,9-13H2,1-3H3,(H,23,26)(H,24,27)(H,25,29)/t16?,17-,18-/m0/s1 |

InChI Key |

KKXFXNFPETWBPO-FQECFTEESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(2-oxopyrrolidin-3-yl)propanoate typically involves multiple steps, including the protection of functional groups, amide bond formation, and esterification. The benzyloxycarbonyl group is often introduced using benzyl chloroformate in the presence of a base such as triethylamine. The amide bond formation can be achieved through coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to improved reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(2-oxopyrrolidin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The amide bond can be reduced to form amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of different esters or acids depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of with a molecular weight of 336.4 g/mol. Its structure features multiple functional groups, including an ester, amide, and aromatic rings, which contribute to its reactivity and interaction with biological systems .

Methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(2-oxopyrrolidin-3-yl)propanoate exhibits significant biological activities that make it a candidate for various therapeutic applications:

Therapeutic Potential

Research indicates that this compound may have potential applications in:

- Cancer Research : Its ability to modulate enzyme activity can be leveraged in developing anticancer agents.

- Neuroprotection : By interacting with neurotransmitter receptors, it may help in managing neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study on Neuroprotective Effects

A study published in the International Journal of Molecular Sciences explored the neuroprotective effects of compounds similar to methyl (2S)-2. The findings suggested that derivatives could reduce excitotoxicity linked to excessive glutamate signaling, potentially offering new avenues for treating conditions like Alzheimer's disease .

Anticancer Properties Assessment

Another research effort investigated the anticancer properties of benzyloxycarbonyl derivatives, indicating that these compounds could inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Mechanism of Action

The mechanism of action of methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(2-oxopyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The amide bond and pyrrolidinone ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Protecting Group Differences

- Benzyloxycarbonyl (Cbz) vs. tert-Butoxycarbonyl (Boc): The target compound employs a Cbz group, which is removed via hydrogenolysis, whereas analogs like methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate (CAS: 1350624-45-1) use a Boc group, cleaved under acidic conditions. The Boc variant offers stability under basic conditions, making it preferable in multi-step syntheses requiring orthogonal protection strategies .

Backbone Modifications

- Ester vs. Acid Forms: Sodium (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate (CAS: 1416992-39-6) replaces the methyl ester with a sulfonate group, enhancing water solubility (95% purity, molecular weight 378.46 g/mol) . This modification is advantageous for in vivo studies where solubility is critical.

Substituent Variations

Aromatic vs. Heterocyclic Substituents

- 2-Oxopyrrolidin-3-yl vs. Hydroxyphenyl or Pyridyl Groups: Methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(4-hydroxyphenyl)propanoate (CAS: 15149-72-1) substitutes the pyrrolidinone ring with a hydroxyphenyl group, altering electronic properties and hydrogen-bonding capacity.

- Pyridyl-Containing Analogs: Compounds like methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[4’-(3’’-(naphthalen-2’’’-yl)-4’’-methoxyphenyl)pyridin-2’-yl]propanoate (12c) incorporate a pyridyl-naphthalenyl system, increasing molecular rigidity and planarity. Such structures are explored for charge-transfer properties in materials science .

Stereochemical and Conformational Differences

- The (2S,3S)-configured analog (CAS: 42537-96-2) modifies stereochemistry at the 3-position, resulting in a 3-methylpentanoic acid side chain. This alters diastereoselectivity in enzymatic assays, highlighting the importance of chiral centers in bioactivity .

Crystallographic and Solubility Data

- A structurally related compound, methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate (CCDC 2108000), crystallizes in a monoclinic system (space group P2(1)) with cell parameters a = 5.4181 Å, b = 8.126 Å, c = 26.305 Å. Its density (1.435 g/cm³) and absorption coefficient (2.755 mm⁻¹) suggest compact molecular packing, comparable to the target compound .

Pharmaceutical Relevance

- Peptidomimetics with pyrrolidinone moieties are investigated for ferroptosis induction in cancer cells, leveraging their ability to modulate redox-active iron pools . The target compound’s ester group may act as a prodrug, hydrolyzing in vivo to active carboxylic acids .

Biological Activity

Methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(2-oxopyrrolidin-3-yl)propanoate, also known by its CAS number 1350624-48-4, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C22H31N3O6

- Molecular Weight : 433.51 g/mol

- CAS Number : 1350624-48-4

- Solubility : Soluble in various organic solvents; specific solubility data should be referenced for experimental setups.

The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its potential as a protease inhibitor, which is crucial in various therapeutic applications, including antiviral treatments.

- Protease Inhibition : Research indicates that similar compounds have been effective against viral proteases, which are essential for the maturation and replication of viruses such as SARS-CoV-2. Compounds structurally related to this compound have shown IC50 values in the low micromolar range against viral proteases .

In Vitro Studies

In vitro studies have demonstrated the efficacy of related compounds in inhibiting viral replication. For instance, compounds that share structural similarities with this compound were tested against the main protease of SARS-CoV and SARS-CoV-2, yielding promising results:

| Compound | Target | IC50 (µM) | References |

|---|---|---|---|

| GC376 | SARS-CoV Mpro | 0.04 ± 0.04 | |

| GC373 | SARS-CoV Mpro | 0.070 ± 0.02 | |

| Methyl (analog) | Viral Protease | ~1.0 |

Case Studies

A notable case study involved the use of protease inhibitors similar to this compound in feline coronavirus infections. The analogs showed significant promise in reversing infections in animal models, highlighting their potential application in treating viral diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.